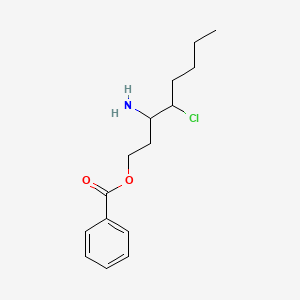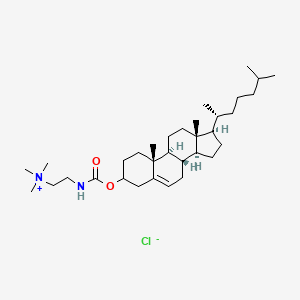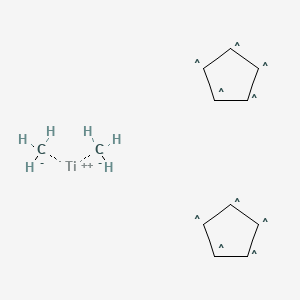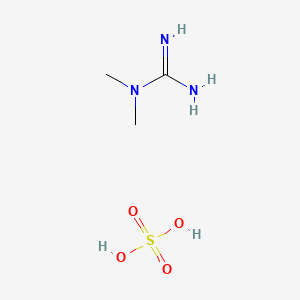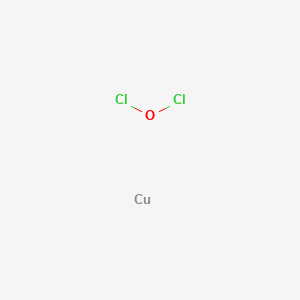
Chloro hypochlorite;copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro hypochlorite;copper is a compound with the molecular formula Cl2CuO . It is composed of copper and chlorine monoxide . The molecular weight of this compound is 150.45 g/mol .
Synthesis Analysis
The synthesis of copper-based compounds, including those involving chloro species, is an active area of research . For instance, copper(II) Schiff-base complexes have been synthesized and characterized by elemental analysis and Fourier transform infrared (FT-IR) and UV–visible spectroscopies .Molecular Structure Analysis
The molecular structure of Chloro hypochlorite;copper is determined by its molecular formula, Cl2CuO . The InChI string representation of this compound is InChI=1S/Cl2O.Cu/c1-3-2; . The canonical SMILES representation is O(Cl)Cl.[Cu] .Physical And Chemical Properties Analysis
The physical and chemical properties of Chloro hypochlorite;copper include a molecular weight of 150.45 g/mol, zero hydrogen bond donor count, one hydrogen bond acceptor count, and zero rotatable bond count . The exact mass and monoisotopic mass are both 148.862217 g/mol .Applications De Recherche Scientifique
Electrochemical Study of Copper Chloro-Complexes Concentrated Solutions
- Summary of the Application : Copper chloro-complexes concentrated solutions are being studied for their practical industrial and geological applications. One of the most important applications is their use in redox flow batteries .
- Methods of Application or Experimental Procedures : In this study, high-concentrated copper chloro-complexes solutions with different additives were investigated. The concentration of ligands and additives affects the physicochemical and electrochemical properties of 2 M solutions of Cu(I) and Cu(II). Solutions with calcium chloride and HCl as Cl−source were investigated with Cu:Cl ratios of 1:5 and 1:7 .
- Results or Outcomes : The study found that the 1:5 Cu:Cl ratio performed the best. The substitution of calcium chloride with ammonium chloride increased the conductivity. However, while the effect on the positive electrode process was not very evident, the reversibility of the copper deposition–stripping process was greatly improved .
Avoidance of Corrosion in Seawater
- Summary of the Application : Copper alloys, including copper chloro-complexes, are used in seawater environments due to their resistance to corrosion. One common application is in seawater piping systems .
- Methods of Application or Experimental Procedures : Chlorine/hypochlorite is often added to prevent fouling of seawater piping systems. The effect of chlorine on corrosion and safe levels are discussed in the study .
- Results or Outcomes : The study provides guidance on the safe use of copper alloys in seawater, including the effects of velocity, temperature, and pollutants such as sulphide and ammonia. It also discusses the use of ferrous sulphate additions to prevent corrosion .
Copper Chloro-Complexes in Redox Flow Batteries
- Summary of the Application : Copper chloro-complexes are being studied for their use in redox flow batteries, which are a type of rechargeable battery where energy is stored in liquid electrolytes .
- Methods of Application or Experimental Procedures : In this study, high-concentrated copper chloro-complexes solutions with different additives were investigated. The concentration of ligands and additives affects the physicochemical and electrochemical properties of the solutions .
- Results or Outcomes : The study found that the substitution of calcium chloride with ammonium chloride increased the conductivity. However, while the effect on the positive electrode process was not very evident, the reversibility of the copper deposition–stripping process was greatly improved .
Copper Analysis in Aqueous Systems
- Summary of the Application : Monitoring copper in aqueous systems is critical for characterizing pollution sources and mitigating human health risks .
- Methods of Application or Experimental Procedures : This chapter comprehensively evaluates recent advances in analytical methods for detecting copper, including atomic spectrometry, molecular spectrophotometry, electrochemical sensors, voltammetry, and chromatography .
- Results or Outcomes : The study provides a critical evaluation of these complementary approaches and informs the selection of optimal copper quantification techniques for different environmental, industrial, and biological monitoring applications .
Copper Chloro-Complexes in Electrowinning Process
- Summary of the Application : Copper chloro-complexes have enabled a more economical electrowinning process than CuSO4 solutions, given that in CuCl electrolytes a one-electron process occurs at a lower potential .
- Methods of Application or Experimental Procedures : In this process, copper is recovered from a solution of copper ions by electrolysis. The copper ions are reduced at the cathode as copper metal, and the copper anode dissolves to maintain the copper ion concentration in the solution .
- Results or Outcomes : The use of copper chloro-complexes in the electrowinning process has maintained a high interest in copper complexes due to its cost-effectiveness .
Copper-Based Nanomaterials for Environmental Remediation
- Summary of the Application : Copper-based nanomaterials, including copper chloro-complexes, are used for the remediation of heavy metals, organic pollutants, pharmaceuticals, and other contaminants .
- Methods of Application or Experimental Procedures : This application involves the use of copper-based nanomaterials as catalysts for the degradation of pollutants. The composition, size, shape, and surface properties of the nanomaterials are optimized to enhance their catalytic activity and selectivity .
- Results or Outcomes : Recent advances continue to expand the analytical toolkit for sensitive, selective, and cost-effective copper analysis across diverse aqueous systems .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
chloro hypochlorite;copper |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2O.Cu/c1-3-2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMOPYJWSFRURD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O(Cl)Cl.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CuO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro hypochlorite;copper | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


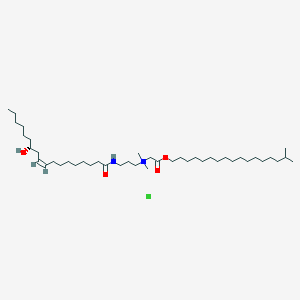
![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)
